5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol
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Overview
Description
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol is a synthetic organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a fluorine atom and a dimethylaminocarbonyl group attached to a phenyl ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluorophenol, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The amine group is acylated with dimethylcarbamoyl chloride to form the dimethylaminocarbonyl group.
Coupling: Finally, the dimethylaminocarbonyl group is coupled with the phenyl ring to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylaminocarbonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol
- 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid
- 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid
Uniqueness
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol stands out due to its unique combination of a fluorine atom and a dimethylaminocarbonyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-13(16)14(18)9-11/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZYVRZUYXNWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684456 |
Source
|
Record name | 4'-Fluoro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-59-8 |
Source
|
Record name | 4'-Fluoro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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